molecular formula C6H9N3 B1437431 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine CAS No. 67139-22-4

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Cat. No.: B1437431
CAS No.: 67139-22-4
M. Wt: 123.16 g/mol
InChI Key: VCZBRPRKZKPDQD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine is a chemical compound with the molecular weight of 123.16 . It is typically found in a solid form .


Synthesis Analysis

The synthesis of this compound-2-carbohydrazide involves condensation with aromatic aldehydes in ethanol at reflux, leading to the generation of hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of this compound-2-carbohydrazide with aromatic aldehydes in ethanol at reflux .


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 123.16 . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antimicrobial Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives have shown notable antimicrobial properties. For instance, some derivatives demonstrated excellent antibacterial activity against E. coli and S. aureus, as well as P. aeruginosa and S. pyogenes, indicating potential applications in addressing multi-drug resistant microbial infections (Kethireddy, Eppakayala, & Maringanti, 2015). Other compounds in this class also exhibited significant activity against a variety of microorganisms (Revanker, Matthews, & Robins, 1975).

Antitumor Activity

Certain this compound derivatives have been synthesized with antitumor properties. These compounds were found to be effective against mouse leukemia L1210 and human oral epidermoid carcinoma KB cell lines (Matsumoto et al., 1999). Additionally, some novel tetrahydroimidazo[1,2-a]pyrimidine derivatives showed promising anticancer activity against human breast cancer cell line MCF-7 (Rani, Saini, Kumar, & Verma, 2017).

Conformationally Restricted Derivatives

The synthesis of conformationally constrained 5,6,7, 8-Tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase has been accomplished. These derivatives exhibit improved in vivo metabolic stability, which is significant for the development of more effective therapeutic agents (Dinsmore et al., 2000).

Enantioselective Synthesis

The enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines has been achieved using a ruthenium/N-heterocyclic carbene catalyst, which is a significant advancement in the field of synthetic chemistry. This method is capable of producing 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridines found in numerous bioactive molecules (Schlepphorst, Wiesenfeldt, & Glorius, 2018).

Functionalized Pyrimidines Synthesis

There has been a successful one-pot synthesis of highly functionalized 1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidines, which is significant for the development of new compounds with potential pharmacological activities (Vojdani & Mohebat, 2015).

Mechanism of Action

Target of Action

The primary targets of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine are various strains of bacteria, including Escherichia coli (E. coli), Pseudomonas aeruginosa , Staphylococcus aureus (S. aureus), and Streptococcus pyogenes . These bacteria are responsible for a wide range of infections and diseases in humans.

Mode of Action

This compound interacts with its bacterial targets by inhibiting their growth and proliferation

Biochemical Pathways

Its antibacterial activity suggests that it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth, leading to the death of the bacteria . This makes it a potential candidate for the development of new antimicrobial agents.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . For instance, derivatives of this compound have been found to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Additionally, this compound interacts with proteins involved in cell wall synthesis, further contributing to its antibacterial properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . In bacterial cells, this compound disrupts cell wall synthesis and DNA replication, leading to cell death . In mammalian cells, this compound has been observed to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For example, this compound binds to the active site of bacterial enzymes such as DNA gyrase, preventing the enzyme from catalyzing its reaction . This binding interaction leads to the inhibition of bacterial DNA replication and ultimately cell death . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Studies have shown that the antibacterial activity of this compound remains consistent over short-term experiments, but long-term exposure can lead to reduced efficacy due to degradation . Additionally, long-term studies have indicated that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth and modulation of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit significant antibacterial and anti-inflammatory effects without causing adverse effects . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in proportional increases in biological activity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity, with higher concentrations in specific compartments leading to more pronounced effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects . For example, the localization of this compound in the nucleus allows it to interact with transcription factors and modulate gene expression . Similarly, its presence in the mitochondria can influence cellular metabolism and energy production .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-6-8-3-5-9(6)4-1/h3,5H,1-2,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZBRPRKZKPDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498292
Record name 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67139-22-4
Record name 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4.2 g imidazo[1,2-a]pyrimidine hydroperchlorate were heated for 8 h in an acetic acid solution with palladium on activated charcoal, with H2 fed in. Subsequent filtration, removal of the solvent and addition of diethyl ether yielded the 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine hydroacetate in the form of colorless crystals, which were recrystallized from ethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main research focus regarding 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives in the provided papers?

A1: Both papers center on the synthesis of novel this compound derivatives. [, ] Specifically, "" focuses on synthesizing derivatives with a 2-carbohydrazide substituent and exploring their potential antibacterial properties. [] Similarly, "" focuses on developing synthetic methods for this class of compounds. []

Q2: Why is the synthesis of this compound derivatives of interest to researchers?

A2: While the provided abstracts lack specific details, the synthesis of new this compound derivatives, particularly those with a 2-carbohydrazide substituent, is likely driven by the search for novel compounds with potential biological activity, especially antibacterial properties. [] This area of research is crucial due to the increasing threat of antibiotic resistance and the need for new therapeutic agents.

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